
Phenylpropylmethylamine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylpropylmethylamine-d3 Hydrochloride is a stable isotope labelled compound . It is a derivative of phenethylamine and is used in neurology research . The molecular formula is C10H13D3ClN and the molecular weight is 188.71 .
Molecular Structure Analysis
The molecular structure of Phenylpropylmethylamine-d3 Hydrochloride consists of a phenyl group (C6H5-) attached to a propyl group (C3H7-) and a methylamine group (CH3NH2) with three deuterium atoms .Scientific Research Applications
Oxidation and Kinetic Studies
Phenylpropanolamine hydrochloride, closely related to Phenylpropylmethylamine-d3 Hydrochloride, has been studied in the context of its oxidation properties. Mohana and Prasad (2008) explored the kinetics of oxidation of Phenylpropanolamine hydrochloride with sodium Nchlorobenzenesulfonamide, catalyzed by Ru (III) in hydrochloric acid medium. This research provides insights into the chemical behavior and potential applications of similar compounds in various industrial and scientific processes (Mohana & Prasad, 2008).
Surface Active Metal Complexes
The synthesis and characterization of surface-active mixed-ligand complexes of metals, which include chelating ligands like ethylenediamine and phenanthroline, have been studied. These findings by Kumaraguru and Santhakumar (2009) can be relevant for understanding how Phenylpropylmethylamine-d3 Hydrochloride could interact in similar complex formations, potentially useful in materials science and catalysis (Kumaraguru & Santhakumar, 2009).
Pharmacological Relevance in Neuroscience
Research on compounds structurally related to Phenylpropylmethylamine-d3 Hydrochloride, like SCH23390, has revealed their role in inhibiting G protein-coupled inwardly rectifying potassium channels, as discovered by Kuzhikandathil and Oxford (2002). This could have implications in neurological research and drug development (Kuzhikandathil & Oxford, 2002).
Potential Drug Carrier Applications
The use of oxidized cellulose dispersions for drug delivery, specifically for phenylpropanolamine, a compound similar to Phenylpropylmethylamine-d3 Hydrochloride, has been researched by Zhu, Kumar, and Banker (2004). This could indicate the potential for Phenylpropylmethylamine-d3 Hydrochloride in drug delivery systems (Zhu, Kumar, & Banker, 2004).
Dopamine Receptor Research
Compounds similar to Phenylpropylmethylamine-d3 Hydrochloride have been investigated for their selective binding to dopamine receptors. Grundt et al. (2007) researched dopamine D3 receptor ligands, which could be relevant in understanding how Phenylpropylmethylamine-d3 Hydrochloride might interact with similar receptors, important in neuropharmacology and the treatment of substance abuse (Grundt et al., 2007).
Safety and Hazards
Phenylpropylmethylamine-d3 Hydrochloride is a controlled product and may require documentation to meet relevant regulations . It is harmful if swallowed . In case of skin contact, the affected area should be washed with soap and water . If inhaled, the person should be moved to fresh air . If swallowed, medical attention should be sought immediately .
properties
CAS RN |
1246820-88-1 |
|---|---|
Product Name |
Phenylpropylmethylamine-d3 Hydrochloride |
Molecular Formula |
C10H16ClN |
Molecular Weight |
188.713 |
IUPAC Name |
2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3; |
InChI Key |
OQHDRLTXPGYYJN-MUTAZJQDSA-N |
SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
synonyms |
N,β-Dimethylbenzeneethanamine-d3 Hydrochloride; N,β-Dimethylphenethylamine-d3 Hydrochloride; 1-(Methyl-d3)amino-2-methyl-2-phenylethane Hydrochloride; 1-(Methyl-d3)amino-2-phenylpropane Hydrochloride; Phenpromethamine-d3 Hydrochloride; Vonedrine-d3 H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




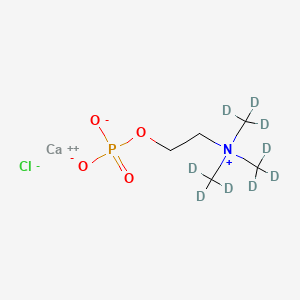
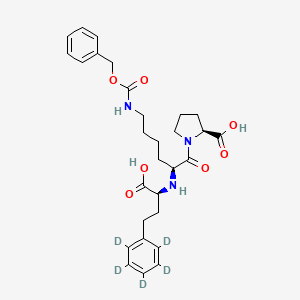
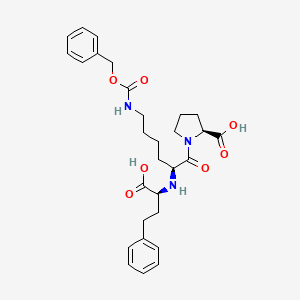
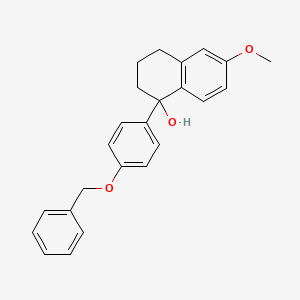
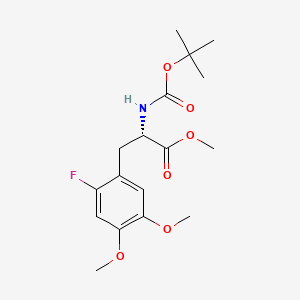

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)
